Dentigerumycin
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H67N9O13 |
|---|---|
Molecular Weight |
882 g/mol |
IUPAC Name |
(2S)-N-[(3R,10S,13R,20S,21S,24S,27S,29S)-11,29-dihydroxy-10,24-dimethyl-2,9,12,19,23,26-hexaoxo-21-propan-2-yl-22-oxa-1,7,8,11,17,18,25,31-octazatetracyclo[25.4.0.03,8.013,18]hentriacontan-20-yl]-2-[(2R,5S,6R)-6-ethyl-2-hydroxy-5-propyloxan-2-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C40H67N9O13/c1-8-12-24-15-16-40(59,62-29(24)9-2)39(7,58)38(57)45-30-31(21(3)4)61-37(56)22(5)44-32(51)28-19-25(50)20-43-48(28)34(53)26-13-10-17-41-46(26)33(52)23(6)49(60)35(54)27-14-11-18-42-47(27)36(30)55/h21-31,41-43,50,58-60H,8-20H2,1-7H3,(H,44,51)(H,45,57)/t22-,23-,24-,25-,26+,27+,28-,29+,30-,31-,39+,40+/m0/s1 |
InChI Key |
BJUCZDYVLAQTFF-NABKGELOSA-N |
Isomeric SMILES |
CCC[C@H]1CC[C@@](O[C@@H]1CC)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CNN3C(=O)[C@H]4CCCNN4C(=O)[C@@H](N(C(=O)[C@H]5CCCNN5C2=O)O)C)O)C)C(C)C)O)O |
Canonical SMILES |
CCCC1CCC(OC1CC)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CC(CNN3C(=O)C4CCCNN4C(=O)C(N(C(=O)C5CCCNN5C2=O)O)C)O)C)C(C)C)O)O |
Synonyms |
dentigerumycin |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Dentigerumycin and Analogues
Advanced Spectroscopic Methodologies for Structure Determination
Applications of One- and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
The backbone of dentigerumycin's structural elucidation lies in the extensive use of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.orgresearchgate.netnih.govresearchgate.netnih.govnih.govcore.ac.ukresearchgate.net The process begins with the analysis of the 1H NMR spectrum, which reveals key proton signals, and the 13C NMR spectrum, which identifies the carbon framework of the molecule. nih.gov
To piece together the molecular puzzle, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to establish proton-proton correlations, identifying individual spin systems within the molecule. nih.govacs.orgresearchgate.netnih.gov This allows for the assignment of protons within the same structural fragment, such as the amino acid residues and the polyketide-derived side chain. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates protons with their directly attached carbons, providing a clear map of C-H bonds. nih.govacs.orgresearchgate.netnih.gov
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the individual spin systems. nih.govacs.orgresearchgate.netnih.gov It reveals long-range correlations between protons and carbons (typically over two to three bonds), which helps to establish the sequence of amino acid units and the connection of the acyl side chain, ultimately defining the planar structure of this compound. nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. nih.govacs.orgresearchgate.net This through-space correlation is instrumental in determining the relative stereochemistry of different parts of the molecule, such as the pyran ring in the acyl side chain. nih.govacs.org
Through the combined interpretation of these NMR data, six amino acid-derived substructures (two piperazic acid units, γ-hydroxy piperazic acid, β-hydroxy leucine (B10760876), N-hydroxy alanine (B10760859), and alanine) and one polyketide-derived substructure were identified in this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Assignment
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. nih.govacs.orgresearchgate.netnih.govresearchgate.netnih.gov For this compound, high-resolution electrospray ionization time-of-flight (ESI-TOF) mass spectrometry was used to establish its molecular formula as C40H67N9O13. nih.gov Similarly, HR-ESI-qTOFMS was used to determine the molecular formula of this compound F as C39H65N9O12, and HR-FAB-MS was used for this compound E, which was found to be C39H63N9O16. acs.orgfrontiersin.org This high level of mass accuracy allows for the unambiguous assignment of the elemental composition, which is a critical first step in the structure elucidation process. semanticscholar.orgsavemyexams.com
Determination of Absolute and Relative Stereochemistry
Marfey's Method and Advanced Derivatization Strategies
To establish the absolute configuration of the chiral centers in this compound and its analogues, a combination of chemical degradation and derivatization techniques is employed, with Marfey's method being a key strategy. nih.govacs.orgresearchgate.net This involves the hydrolysis of the peptide backbone to release the constituent amino acids. nih.gov These amino acids are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) and its enantiomer (D-FDAA). nih.govfrontiersin.org
The resulting diastereomeric derivatives are then analyzed by LC-MS. nih.govmdpi.com The elution order of these derivatives allows for the determination of the absolute configuration of the amino acids. For instance, in the analysis of this compound, the L-FDLA derivatives of alanine and β-hydroxy-leucine eluted faster than the D-FDLA derivatives, establishing the S configuration for their α-carbons. nih.gov This method has also been successfully applied to determine the stereochemistry of the piperazic acid units and other amino acid residues in various this compound analogues. nih.govacs.orgresearchgate.netfrontiersin.org
In cases where Marfey's method is not directly applicable, such as for the N-hydroxy alanine residue, a chemical modification is performed first. For this compound, the N-OH group was reduced with TiCl3 to an N-H group before hydrolysis and derivatization. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of certain stereocenters, particularly in complex molecules. nih.govresearchgate.net In the case of this compound, the absolute configuration of the 1,2-diol in the acyl side chain was determined by analyzing the CD spectrum of its complex with dimolybdenum tetraacetate (Mo2(OAc)4). nih.gov Based on empirical rules, the negative sign observed in the induced CD spectrum indicated a 29S and 30R configuration for this diol. nih.gov This, in turn, allowed for the assignment of the 33S and 34R configurations based on their previously determined relative stereochemistry. nih.gov
J-based Configuration Analysis
J-based configuration analysis, which utilizes the magnitude of 3JHH coupling constants from 1H NMR spectroscopy, is a powerful method for determining the relative stereochemistry of adjacent chiral centers. nih.govacs.orgresearchgate.net For this compound, this method was used to establish the relative configuration of the two stereogenic centers in the β-hydroxy leucine residue as 23S* and 24S. nih.gov Similarly, for this compound E, the large 1H-1H coupling constant between H-23 and H-24 indicated an anti-relationship between these protons, which, in combination with ROESY data, led to the assignment of a 23S and 24S* relative configuration. frontiersin.org This technique provides crucial information about the local conformation and stereochemical arrangement within specific fragments of the molecule.
Data Tables
Table 1: Spectroscopic and Analytical Methods Used in the Structural Elucidation of this compound and its Analogues
| Technique | Application | Compound(s) | References |
| 1D NMR (1H, 13C) | Initial structural characterization, identification of functional groups. | This compound, this compound B, C, D, E, F | nih.govnih.govacs.orgfrontiersin.org |
| 2D NMR (COSY, TOCSY) | Establishing proton-proton spin systems. | This compound, this compound B, C, D, E, F | nih.govacs.orgresearchgate.netnih.govnih.govcore.ac.ukresearchgate.netfrontiersin.org |
| 2D NMR (HSQC) | Correlating protons to their directly attached carbons. | This compound, this compound B, C, D, E, F | nih.govacs.orgresearchgate.netnih.govnih.govcore.ac.ukresearchgate.net |
| 2D NMR (HMBC) | Determining long-range proton-carbon correlations to establish connectivity. | This compound, this compound B, C, D, E, F | nih.govacs.orgresearchgate.netnih.govnih.govcore.ac.ukresearchgate.net |
| 2D NMR (ROESY) | Determining relative stereochemistry through-space proton correlations. | This compound, this compound B, C, D, E, F | nih.govacs.orgresearchgate.netnih.govcore.ac.ukresearchgate.netacs.orgfrontiersin.org |
| High-Resolution Mass Spectrometry (HRMS) | Determining precise molecular formula. | This compound, this compound E, F | nih.govacs.orgresearchgate.netnih.govresearchgate.netnih.govfrontiersin.org |
| Marfey's Method | Determining absolute configuration of amino acid residues. | This compound, this compound B, C, D, E, F | nih.govacs.orgresearchgate.netnih.govacs.orgfrontiersin.orgmdpi.com |
| Circular Dichroism (CD) Spectroscopy | Determining absolute configuration of specific stereocenters. | This compound | nih.govresearchgate.net |
| J-based Configuration Analysis | Determining relative stereochemistry of adjacent chiral centers. | This compound, this compound B, C, D, E | nih.govacs.orgresearchgate.netnih.govacs.orgfrontiersin.org |
Table 2: Key Structural Features of this compound Determined by Spectroscopic Methods
| Structural Feature | Method(s) of Determination | Reference |
| Molecular Formula (C40H67N9O13) | High-Resolution ESI-TOF Mass Spectrometry | nih.gov |
| Amino Acid & Polyketide Substructures | 1D & 2D NMR (COSY, TOCSY, HSQC, HMBC) | nih.gov |
| Planar Structure | HMBC | nih.gov |
| Relative Configuration of Pyran Ring | ROESY | nih.govacs.org |
| Relative Configuration of β-OH-Leu | J-based Configuration Analysis | nih.gov |
| Relative Configuration of γ-OH-Pip | 1H-1H Coupling Constant & ROESY | nih.gov |
| Absolute Configuration of Alanine & β-OH-Leu | Marfey's Method | nih.gov |
| Absolute Configuration of Piperazic Acids | Marfey's Method | nih.gov |
| Absolute Configuration of N-OH-Ala | TiCl3 reduction followed by Marfey's Method | nih.gov |
| Absolute Configuration of Acyl Side Chain Diol | Circular Dichroism (CD) Spectroscopy | nih.gov |
Characterization of Unique Amino Acid Constituents (e.g., Piperazic Acid, β-Hydroxyleucine, N-Hydroxy Amino Acids)
A defining characteristic of the this compound family is the incorporation of several unusual amino acid residues, which are crucial to their cyclic or linear structures and biological profiles. These non-standard components include piperazic acids, various hydroxylated amino acids, and N-hydroxylated residues. nih.govfrontiersin.orgacs.org
Piperazic Acids: this compound itself contains two piperazic acid (Pip) units and one γ-hydroxy piperazic acid (γ-OH-Pip) unit. nih.gov These cyclic hydrazine-containing residues are increasingly encountered in natural products. The absolute configurations of these challenging moieties in this compound were established through a combination of flash hydrolysis and advanced Marfey's method, which determined an R configuration for both Pip-1 and Pip-2. nih.gov The relative configuration of γ-hydroxy piperazic acid was determined as 5S,7S using ¹H-¹H coupling constant and ROESY spectral analysis, with the absolute configuration later defined as 5S, 7S. nih.gov Analogues like the gerumycins also feature modified piperazic acids, including γ-chloropiperazic acid, which helps to distinguish the different piperazic acid residues in NMR spectra. pnas.org Dentigerumycins B, C, D, and E are notable for containing three piperazic acid units. acs.orgfrontiersin.orgnih.gov
β-Hydroxyleucine (β-OH-Leu): This amino acid is a highly conserved and critical structural element in many this compound-type cyclic depsipeptides. nih.gov In this compound, the β-hydroxy group participates in the ester linkage that closes the macrocycle, while the α-amino group serves as the attachment point for the polyketide-derived side chain. nih.govnih.gov This dual functionality makes it a "three-way-junction" within the molecule. beilstein-journals.org The relative configuration of the two stereocenters in β-OH-Leu in this compound was established as 23S, 24S through J-based configuration analysis, with the absolute configuration later determined to be 23S, 24S. nih.gov
N-Hydroxy Amino Acids: The presence of N-hydroxylated amino acids is another key feature of this compound class. nih.gov this compound contains N-hydroxy-alanine (N-OH-Ala). nih.govacs.org The identification of these groups can be challenging; their presence is often suggested by shielded NMR signals and confirmed by chemical methods such as Ti(III)Cl₃-mediated N-OH reduction, which converts the N-OH group to an N-H group for easier analysis. nih.govacs.org Other analogues feature different N-hydroxy amino acids, such as N-hydroxyglycine (N-OH-Gly) and N-hydroxythreonine (N-OH-Thr) in this compound B and E, highlighting the biosynthetic versatility within the producing organisms. acs.orgfrontiersin.orgnih.gov The biosynthesis of these residues likely involves N-hydroxylation of the parent amino acid while it is loaded onto a stand-alone nonribosomal peptide synthetase (NRPS) module. mdpi.com
The table below summarizes the unique amino acid constituents found in this compound and some of its characterized analogues.
| Compound | Piperazic Acid (Pip) Variants | β-Hydroxyleucine (β-OH-Leu) | N-Hydroxy Amino Acid Variants |
| This compound | 2x Pip, 1x γ-OH-Pip | Present | 1x N-OH-Ala |
| Gerumycins A-C | Pip, γ-OH-Pip, γ-Cl-Pip | Absent | Absent (contain α-Methyl-L-serine) |
| This compound B | 3x Pip (one lacks hydroxylation compared to original) | Present | 1x N-OH-Gly, 1x N-OH-Thr |
| This compound C/D | 3x Pip | Present | 1x N-OH-Gly |
| This compound E | 3x Pip | Present | 1x N-OH-Gly, 1x N-OH-Thr |
Structural Diversity Among this compound Analogues (e.g., Gerumycins, this compound B-G)
The initial discovery of this compound has been followed by the isolation and characterization of a growing family of structurally related analogues. This diversity arises from variations in the macrocyclic core, substitutions in the amino acid residues, and the presence or absence of the polyketide side chain. pnas.orgacs.orgfrontiersin.orgubc.ca
Gerumycins: The gerumycins (A, B, and C) are cyclic depsipeptides that are structurally similar but smaller than this compound. pnas.orgpnas.org A key difference is the replacement of the β-hydroxyleucine residue with an α-hydroxy acid. pnas.org This substitution has two major structural consequences: it reduces the macrocyclic core from a 19-membered ring in this compound to an 18-membered ring, and it eliminates the amino group that attaches the polyketide side chain, meaning the gerumycins lack this entire fragment. pnas.orgscielo.brfrontiersin.org Despite having nearly identical core structures, the gerumycins are produced through strikingly different biosynthetic gene architectures, including arrangements on genomic islands and plasmids. pnas.orgpnas.orgcapes.gov.br
This compound B, C, and D: These analogues were isolated from a Streptomyces species associated with a South African termite. acs.orgnih.govnih.gov
This compound B is a cyclic depsipeptide that differs from the original this compound in several ways: it has N-hydroxyglycine and N-hydroxythreonine instead of N-hydroxyalanine and alanine, one of its three piperazic acid units lacks a hydroxylation, and it has a slightly different polyketide side chain. acs.orgnih.gov
Dentigerumycins C and D are linear peptides. acs.orgnih.gov They are considered "shunt" or incomplete products of the biosynthetic pathway, where the final cyclization step does not occur. acs.org This structural deviation is accounted for by the genetic organization of the NRPS modules. nih.gov
This compound E: Discovered from a co-culture of marine Streptomyces and Bacillus species, this compound E is a cyclic hexapeptide. frontiersin.orgnih.govfrontiersin.org Its structure incorporates three piperazic acids, N-hydroxythreonine, N-hydroxyglycine, β-hydroxyleucine, and a pyran-bearing polyketide acyl chain. frontiersin.orgencyclopedia.pub Its absolute configuration was established using a combination of advanced Marfey's method, ROESY NMR correlations, and analysis of the biosynthetic gene cluster. frontiersin.orgmdpi.com
This compound F and G: These two low-abundance linear peptides were discovered using a genome-mining and ¹⁵N NMR-based approach. ubc.ca A notable feature of this compound F and G is the dynamic equilibrium they exhibit in their oxane ring systems, which complicated their structural elucidation. ubc.ca this compound F differs from the original this compound by the loss of a single methylene (B1212753) unit from the aliphatic polyketide chain. acs.org
The structural variations among these analogues are summarized in the table below.
| Analogue | Molecular Formula | Core Structure | Key Distinguishing Features |
| This compound | C₄₀H₆₇N₉O₁₃ nih.govnih.gov | 19-membered cyclic depsipeptide pnas.org | Contains γ-OH-Pip, β-OH-Leu, N-OH-Ala, and a polyketide side chain. nih.gov |
| Gerumycin A | C₂₅H₃₉ClN₈O₉ jst.go.jp | 18-membered cyclic depsipeptide pnas.org | Lacks polyketide side chain; contains γ-Cl-Pip and α-methyl-L-serine. pnas.org |
| This compound B | C₃₉H₆₅N₉O₁₄ acs.orgnih.gov | 19-membered cyclic depsipeptide nih.gov | Contains N-OH-Gly and N-OH-Thr; lacks hydroxylation on one Pip unit. acs.orgnih.gov |
| This compound C | C₃₅H₆₁N₉O₁₂ | Linear Peptide acs.org | Incomplete biosynthetic product; contains N-OH-Gly. acs.org |
| This compound D | C₃₅H₆₁N₉O₁₁ acs.org | Linear Peptide acs.org | Similar to this compound C but with further modification. acs.org |
| This compound E | C₃₉H₆₃N₉O₁₆ frontiersin.orgnpatlas.org | Cyclic hexapeptide frontiersin.org | Contains three Pip units, N-OH-Thr, N-OH-Gly, and β-OH-Leu. frontiersin.orgnih.gov |
| This compound F | Not specified | Linear Peptide ubc.caacs.org | Lacks one methylene unit in the side chain compared to original this compound. acs.org |
| This compound G | Not specified | Linear Peptide ubc.ca | Dynamic equilibrium in its oxane ring system. ubc.ca |
Biosynthetic Pathway Delineation and Genetic Basis of Dentigerumycin Production
Identification and Analysis of Biosynthetic Gene Clusters (BGCs)
The journey to elucidating the biosynthesis of dentigerumycin begins with the identification and in-depth analysis of the responsible BGC. This process combines modern genome sequencing technologies with powerful bioinformatic tools to predict and delineate the genetic loci encoding the biosynthetic machinery.
Genome Sequencing and Bioinformatic Prediction (e.g., antiSMASH)
The producing organisms of this compound and its analogs, primarily bacteria of the genus Pseudonocardia and Streptomyces, have been subjected to whole-genome sequencing to uncover the genetic instructions for its synthesis. pnas.orgacs.orgnih.govnih.gov These bacteria, often found in symbiotic relationships with fungus-growing ants, possess large genomes with a high GC content. pnas.orgnih.gov For instance, the genomes of Pseudonocardia species associated with these ants are typically around 6.1 Mb. pnas.org
Once the genomic data is obtained, bioinformatic tools like the 'antibiotics & Secondary Metabolite Analysis SHell' (antiSMASH) are employed to mine for BGCs. pnas.orgnih.govmdpi.comnih.govcncb.ac.cn This powerful software predicts the locations of gene clusters responsible for producing various secondary metabolites, including those synthesized by nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). nih.govresearchgate.net The antiSMASH analysis of the producing strains' genomes has successfully identified the BGC for this compound and its related compounds, such as the gerumycins. pnas.org Interestingly, the this compound BGC appears to have arisen from the fusion of distinct NRPS and PKS gene clusters. pnas.orgpnas.org In some cases, these BGCs are located on the chromosome within genomic islands, which are regions of the genome that differ in GC content from the surrounding DNA and are often associated with horizontal gene transfer. pnas.orgpnas.org In other instances, the BGCs are found on plasmids, highlighting the role of mobile genetic elements in the evolution and dissemination of these biosynthetic pathways. pnas.orgpnas.org
Hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Architecture
This compound is a hybrid molecule, meaning its structure is derived from both polyketide and nonribosomal peptide building blocks. pnas.orgpnas.orgnih.gov This dual nature is reflected in the architecture of its biosynthetic machinery, which is a combination of PKS and NRPS modules. nih.govfrontiersin.orgresearchgate.net
The BGC for this compound encodes a series of large, modular enzymes. pnas.orgnih.gov These modules are organized in an assembly-line fashion, where each module is responsible for the incorporation and modification of a specific building block. nih.govacs.orgwikipedia.org
PKS Modules: These modules are responsible for synthesizing the polyketide portion of this compound, which includes a pyran-bearing acyl chain. nih.gov A typical PKS module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. acs.orgwikipedia.org The AT domain selects the extender unit (typically a malonyl-CoA or methylmalonyl-CoA derivative), the KS domain catalyzes the carbon-carbon bond formation, and the ACP domain tethers the growing polyketide chain. acs.orgwikipedia.org
NRPS Modules: These modules are responsible for incorporating the amino acid residues into the peptide backbone of this compound. nih.govfrontiersin.orgnih.gov A standard NRPS module consists of an adenylation (A) domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, and a condensation (C) domain. nih.govbiorxiv.org The A-domain selects a specific amino acid, the PCP domain holds the activated amino acid, and the C-domain forms the peptide bond. nih.govbiorxiv.org
The this compound BGC showcases a fascinating juxtaposition of these PKS and NRPS gene subclusters, leading to the creation of its complex hybrid structure. pnas.orgpnas.org
Enzymatic Mechanisms within the Biosynthetic Machinery
The production of this compound is a testament to the precision and efficiency of the enzymatic machinery encoded by its BGC. Each domain within the PKS and NRPS modules plays a specific role in building the final molecule.
NRPS Modules and Adenylation Domain Substrate Specificity
The NRPS modules are central to the construction of the peptide core of this compound. A key determinant of the final structure is the substrate specificity of the adenylation (A) domains within each NRPS module. frontiersin.orgnih.govebi.ac.uk The A-domain is responsible for recognizing and activating a specific amino acid via adenylation with ATP. frontiersin.orgebi.ac.uk The activated amino acid is then transferred to the adjacent PCP domain. frontiersin.org
The sequence of amino acids in this compound is dictated by the order of the NRPS modules and the specific amino acid recognized by each A-domain. nih.govfrontiersin.org For example, the biosynthesis of this compound analogs with different amino acid compositions can be directly attributed to the genetic organization of the NRPS modules and the substrate specificity of their respective A-domains. nih.gov The production of this compound and its analogs often involves the incorporation of non-proteinogenic amino acids like piperazic acid. pnas.orgnih.gov The biosynthesis of piperazic acid itself requires dedicated enzymes, an ornithine oxygenase and a piperazate synthase, which are also encoded within the BGC. mdpi.com
PKS Modules and Post-PKS Modification Enzymes
The PKS modules are responsible for synthesizing the polyketide side chain of this compound. nih.gov The basic polyketide chain is assembled through the sequential condensation of extender units. Following its assembly on the PKS modules, the polyketide chain can undergo further modifications by tailoring enzymes. acs.orgscispace.com These enzymes, also encoded within the BGC, can include ketoreductases (KRs), dehydratases (DHs), and enoylreductases (ERs). acs.org These domains modify the keto groups introduced during chain extension to hydroxyl groups, double bonds, or single bonds, respectively, thus adding to the structural diversity of the final product. acs.org
Role of Thioesterases and Other Processing Enzymes in Product Release and Cyclization
The final steps in the biosynthesis of this compound involve the release of the fully assembled chain from the NRPS-PKS assembly line and its cyclization. acs.orgnih.gov This crucial step is typically catalyzed by a thioesterase (TE) domain located at the end of the final NRPS module. acs.orgnih.gov The TE domain can function in several ways. It can hydrolyze the thioester bond, releasing a linear peptide, or it can catalyze an intramolecular cyclization reaction. acs.orgnih.govnih.gov
In the case of cyclic depsipeptides like this compound, the TE domain facilitates the formation of an ester bond (a depside bond) between a hydroxyl group on one of the amino acid residues (like the β-OH-leucine) and the C-terminus of the peptide chain, resulting in the characteristic macrocycle. nih.govnih.gov The production of linear this compound analogs is thought to occur when the growing peptide chain is prematurely released from the biosynthetic machinery, possibly through the action of standalone thioesterase enzymes also found within the BGC. acs.orgnih.gov This premature release bypasses the final NRPS module and the cyclization step. nih.gov Some thioesterase domains have also been proposed to have a dual function, catalyzing both epimerization and macrocyclization. mdpi.comresearchgate.net
Biosynthesis of Unusual Amino Acid Precursors (e.g., Piperazic Acid, N-Hydroxy Amino Acids)
The complex structure of this compound is characterized by the incorporation of several non-proteinogenic amino acids, the biosynthesis of which requires specialized enzymatic machinery encoded within the biosynthetic gene cluster (BGC). nih.gov Among the most notable of these precursors are piperazic acids and N-hydroxy amino acids. nih.govnih.gov
The biosynthesis of piperazic acid is a two-step enzymatic process. nih.gov It begins with the conversion of the primary metabolite L-ornithine into N⁵-OH-L-ornithine, a reaction catalyzed by an L-ornithine N⁵-monooxygenase (an ornithine oxygenase). nih.govpnas.org Following this initial hydroxylation, a separate enzyme known as a piperazate synthase cyclizes the N⁵-OH-L-ornithine intermediate to form the characteristic N-N bond and piperazic acid ring structure. nih.gov Genes encoding both of these crucial enzymes have been identified within this compound and related compound BGCs. nih.govpnas.org The this compound family of molecules incorporates various forms of this residue, including piperazic acid, and γ-hydroxy piperazic acid. nih.gov
In addition to piperazic acids, dentigerumycins feature N-hydroxylated amino acids, which contribute to their chemical properties and biological activity. nih.govacs.orgfrontiersin.org These are formed by the N-hydroxylation of standard amino acid precursors. Analogues such as this compound A, B, and E have been found to contain residues like N-hydroxy-alanine, N-hydroxy-glycine, and N-hydroxy-threonine. nih.govacs.orgfrontiersin.org The presence of these N-hydroxy groups, which can act as hydrogen bond donors/acceptors and metal chelators, is a recurring feature in a number of bioactive natural products. nih.gov
Evolutionary Dynamics of this compound BGCs
Genomic analysis of bacteria that produce this compound and its closely related analogues, the gerumycins, has revealed a remarkably fluid evolutionary history for the corresponding biosynthetic gene clusters (BGCs). pnas.orgpnas.org This evolutionary dynamism is evident in the variable genetic architectures, the clear influence of mobile genetic elements, and the resulting diversification of the chemical products. pnas.orgnih.gov
Variable Genetic Architectures and Gene Context Non-Conservation
A key finding in the study of this compound-type BGCs is the lack of conserved gene context across different producing strains. pnas.orgresearchgate.net While different species of symbiotic Pseudonocardia can produce molecules with virtually identical chemical cores, the genetic blueprints for these molecules are arranged in dramatically different ways. pnas.orgpnas.org
For instance, the BGC for this compound itself appears to have been formed by the joining of distinct nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters. pnas.orgpnas.org More strikingly, the BGCs for the related gerumycins exhibit significant architectural variation. pnas.org In one producing organism, the genes for gerumycin biosynthesis are found on a plasmid, split across two separate loci approximately 92 kb apart. pnas.orgnih.gov In another bacterial isolate, these same biosynthetic genes are found unified as a single, contiguous cluster located on a chromosomal genomic island. pnas.orgnih.gov This discovery that gene context is not conserved highlights a flexible evolutionary strategy for the assembly and modification of biosynthetic pathways. pnas.org
Influence of Mobile Genetic Elements (e.g., Plasmids, Genomic Islands) on Pathway Evolution
The variable architectures of this compound and gerumycin BGCs are directly linked to the action of mobile genetic elements. pnas.org Plasmids and genomic islands have been identified as the key vectors facilitating the acquisition, rearrangement, and evolution of these biosynthetic pathways. pnas.orgnih.gov The presence of the gerumycin BGC on a plasmid in one Pseudonocardia species and within a genomic island on the chromosome of another provides direct molecular evidence for the horizontal transfer and mobility of the entire pathway. pnas.orgnih.gov
These mobile elements not only carry the core biosynthetic genes but are also populated with other genes, including those for transposition and integration, which facilitate their movement and insertion into new genomic contexts. pnas.org The genomic island housing the gerumycin BGC, for example, appears to have been recently inserted at a tRNA gene, a common integration site for such elements. pnas.org This mobility allows for the rapid dissemination and evolution of the capacity to produce these complex molecules among different symbiotic bacteria. nih.gov
Implications for Chemical Diversification
The evolutionary dynamics driven by mobile genetic elements have profound implications for the chemical diversification of the this compound family of natural products. pnas.orgnih.gov The movement and recombination of BGCs and their constituent modules allow for the generation of structural analogues. nih.gov The ability to acquire an entire biosynthetic pathway via a plasmid or genomic island represents a significant evolutionary shortcut, providing a host bacterium with a new functional capability. pnas.org
This modular evolution can lead to the production of a suite of related compounds, such as this compound and the various gerumycins, which differ slightly in their structure. pnas.orgpnas.org These structural modifications, such as the substitution of an α-hydroxy acid in the gerumycins for the β-hydroxy α-amino acid in this compound, alter the size of the macrocyclic core and can impact biological activity. pnas.orgpnas.org This process of gene cluster exchange and modification allows symbiotic bacteria to fine-tune their chemical arsenal (B13267), potentially in response to evolving ecological pressures, such as pathogen resistance. pnas.org
Analysis of Incomplete and Divergent Biosynthetic Products (e.g., Linear Peptides)
A single biosynthetic gene cluster can often produce a range of structurally related molecules beyond the final, cyclized product. The this compound BGC is a clear example of this phenomenon, generating various incomplete and divergent products, most notably linear peptides. acs.orgresearchgate.netnih.gov
The investigation of a Streptomyces species isolated from a termite revealed the production of this compound analogues, including the cyclic this compound B and the linear peptides dentigerumycins C and D. acs.orgnih.gov Remarkably, these linear or "shunt" metabolites were found to be the dominant products of the bacterium, while the fully cyclized antibiotic was produced in smaller quantities. nih.gov The generation of these linear structures is a direct consequence of the genetic organization of the NRPS modules. acs.orgnih.gov In the case of dentigerumycins C and D, an entire multimodular NRPS is bypassed during biosynthesis, resulting in the formation of a linear polypeptide instead of the 19-membered macrocycle. acs.orgnih.gov
Further studies have identified other low-abundance linear peptides, such as dentigerumycins F and G, from other producing organisms. researchgate.netacs.org this compound F, for instance, differs from the original this compound by the loss of a single methylene (B1212753) unit in its aliphatic side chain, yet it arises from a BGC with 99% similarity to the canonical this compound cluster. acs.orgresearchgate.net The production of these varied structures underscores the inherent flexibility of NRPS-PKS biosynthetic machinery and highlights how a single BGC can be a source of significant chemical diversity through mechanisms like module skipping or incomplete synthesis. nih.govpnas.org
Biological Activities and Mechanistic Investigations at the Molecular Level
Selective Antifungal Activity Spectrum
The primary ecological function of dentigerumycin is to defend the ants' fungal gardens from pathogenic invaders while leaving the cultivated fungus unharmed. nih.gov This selective bioactivity has been documented through various in vitro assays against both symbiotic and clinically relevant fungi.
This compound exhibits potent and selective inhibitory activity against Escovopsis, a specialized fungal parasite that poses a significant threat to the gardens of fungus-growing ants. nih.govacs.org Laboratory studies have quantified this inhibitory effect, demonstrating that this compound can suppress the growth of the parasite at micromolar concentrations. nih.govnih.gov One study determined the minimum inhibitory concentration (MIC) of this compound against a specific Escovopsis strain to be 2.8 μM. nih.gov A related analog, this compound F, which was produced when the host bacterium was co-cultured with the Escovopsis supernatant, also showed inhibitory activity against the pathogen with an MIC value of 8 µg/mL. acs.orgresearchgate.net This targeted action against a key pathogen underscores the compound's vital role in the chemical defense of the ant colony. researchgate.net
A remarkable feature of this compound is its differential activity, which is essential for its function within the ant-fungus symbiosis. While it is highly effective against the parasitic Escovopsis, the fungal cultivar, which serves as the ants' primary food source, is relatively resistant to its effects. nih.govnih.gov This selectivity ensures that the application of the antibiotic by the ants to their garden controls the pathogen without damaging their food supply. nih.govpnas.org The ability to distinguish between the parasitic fungus and the mutualistic cultivar is a key evolutionary adaptation that maintains the stability of this complex multipartite symbiosis. nih.gov
Beyond its ecological role, this compound has demonstrated significant antifungal activity against clinically important human pathogens, including strains of Candida albicans. nih.gov Notably, its efficacy extends to strains that have developed resistance to conventional antifungal drugs. Research has shown that this compound is active against wild-type C. albicans, another strain (C. albicans ATCC10231), and an amphotericin-resistant strain (C. albicans ATCC200955), all with a consistent MIC value of 1.1 μM. nih.gov Another variant, this compound F, has also been noted for its antifungal action against C. albicans K1. This broad-spectrum activity against pathogenic yeasts, including resistant phenotypes, highlights its potential as a lead compound for further investigation.
Table 1: Inhibitory Activity of this compound Against Candida albicans Strains | Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference | | :--- | :--- | :--- | :--- | | Candida albicans | Wild Type | 1.1 µM | nih.gov | | Candida albicans | ATCC 10231 | 1.1 µM | nih.gov | | Candida albicans | ATCC 200955 | Amphotericin-Resistant | 1.1 µM | nih.gov |
Differential Effects on Fungal Cultivars in Symbiotic Systems
Molecular Mechanisms of Biological Action
While the biological effects of this compound are well-documented, a complete picture of its molecular workings is still emerging.
The precise molecular target and mechanism of action for this compound have not yet been fully elucidated in the reviewed scientific literature. The identification of its specific cellular targets, protein interactions, or the biochemical pathways it inhibits requires further dedicated investigation. nih.gov However, structure-activity relationship studies on a variant, this compound E, have indicated that its N-OH and carboxylic acid functional groups are essential for its antiproliferative and antimetastatic activities against human cancer cells, suggesting these chemical features are critical for its biological interactions. frontiersin.org
This compound directly inhibits microbial growth, as evidenced by the MIC values established against both the garden parasite Escovopsis and the human pathogen Candida albicans. nih.gov By arresting the proliferation of these fungi, the compound effectively curtails their pathogenic potential. In its natural context, the inhibition of Escovopsis growth is a direct mechanism for reducing the parasite's virulence and preventing it from overwhelming the ant's fungal garden. nih.govresearchgate.net The production of this compound by symbiotic Pseudonocardia bacteria is a clear example of a chemically mediated defense that limits the impact of a virulent pathogen, thereby protecting the host ant colony's food source and ensuring the mutualism's success. nih.govacs.org
Investigation of Cellular Targets (e.g., specific protein interactions, pathway inhibition)
Reciprocal Molecular Signaling in Symbiotic Interactions
The production of this compound is not constitutive but can be triggered by chemical cues from other organisms, highlighting a sophisticated level of interspecies communication. This is particularly evident in the multipartite symbiosis associated with fungus-growing ants. nih.govnih.gov These ants cultivate a specific fungus for food, which is under constant threat from a specialized parasitic fungus of the genus Escovopsis. nih.govasm.orgscilit.com To protect their fungal gardens, the ants harbor symbiotic actinobacteria, primarily Pseudonocardia species, on their cuticles, which produce antifungal compounds. nih.govresearchgate.netresearchgate.net
A compelling example of this chemical dialogue occurs between a Pseudonocardia sp. (strain Ps1122) and an Escovopsis sp. (strain Es729), both isolated from the same Trachymyrmex sp. ant nest in the Amazon. researchgate.net Research utilizing a trans-well assay system, which allows for chemical exchange without direct physical contact, revealed a reciprocal induction of specialized metabolites. nih.govacs.org
When the bacterium Pseudonocardia sp. was exposed to the supernatant of the parasitic fungus Escovopsis sp., the production of a specific metabolite was significantly upregulated. acs.org This induced compound was identified as a new analog of this compound, named this compound F. nih.govresearchgate.net In a reciprocal fashion, the fungal pathogen Escovopsis sp. was found to produce a metabolite, conocandin (B1240290) B, which inhibits the growth of the Pseudonocardia bacterium. nih.govresearchgate.net Further investigation demonstrated that the production of conocandin B by the fungus is, in turn, induced by this compound F. researchgate.netacs.org
This dynamic represents a fully articulated "molecular tit-for-tat" strategy, where each organism produces a chemical defense specifically in response to a perceived threat from the other. nih.govacs.orgnih.gov The bacterium produces this compound F to inhibit the parasitic fungus, while the fungus produces conocandin B to inhibit the antibiotic-producing bacterium. researchgate.netfrontiersin.org This reciprocal induction ensures that the costly production of these defensive metabolites is initiated only when necessary, providing a clear example of the co-evolutionary arms race occurring at a molecular level within this complex symbiosis. asm.orgacs.org
In Vitro Antiproliferative and Antimetastatic Activities (e.g., against Human Cancer Cell Lines)
Beyond their ecological roles in symbiotic interactions, certain this compound analogs have demonstrated potential as anticancer agents. frontiersin.orgresearchgate.net Laboratory studies have revealed that these compounds can inhibit the growth and spread of human cancer cells.
Specifically, this compound E, a new cyclic hexapeptide discovered through the co-culture of marine Streptomyces and Bacillus strains, has been evaluated for its antiproliferative and antimetastatic properties. frontiersin.org this compound E was found to exhibit moderate antiproliferative activities against a panel of human cancer cell lines. researchgate.net The essentiality of the N-hydroxy (N-OH) and carboxylic acid functional groups to its biological activity was demonstrated, as derivatives lacking these features showed no significant activity. frontiersin.orgresearchgate.net
| Human Cancer Cell Line | Description | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HCT116 | Colon Carcinoma | 27-39 | researchgate.net |
| SK-HEP-1 | Hepatocellular Carcinoma | 27-39 | researchgate.net |
| MDA-MB-231 | Breast Adenocarcinoma | 27-39 | researchgate.net |
| A549 | Lung Carcinoma | 27-39 | researchgate.net |
| SNU638 | Gastric Carcinoma | 27-39 | researchgate.net |
Furthermore, this compound E has shown potential in inhibiting cancer cell metastasis, a critical process in cancer progression. frontiersin.orgmdpi.com In a wound healing assay using the metastatic human breast cancer cell line MDA-MB-231, this compound E suppressed cell migration. researchgate.net It also demonstrated the ability to inhibit cell invasion in a separate assay. frontiersin.orgresearchgate.net These findings highlight the antimetastatic potential of this compound E against breast cancer cells. frontiersin.orgresearchgate.net
| Assay Type | Concentration (µM) | Inhibition (%) | Reference |
|---|---|---|---|
| Wound Healing (Cell Migration) | 20 | 20 | researchgate.net |
| 40 | 48 | researchgate.net | |
| Cell Invasion | 20 | 10 | frontiersin.org |
| 40 | 34 | frontiersin.orgresearchgate.net |
Structure Activity Relationship Sar Studies of Dentigerumycin Analogues
Correlating Structural Modifications with Antifungal Potency
Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the dentigerumycin scaffold affect its antifungal potency. The dentigerumycins are a family of cyclic depsipeptides that have been isolated from various strains of Pseudonocardia, often in symbiotic relationships with fungus-growing ants. acs.org These compounds are characterized by a highly modified peptide core and a polyketide-derived side chain.
The antifungal activity of this compound analogues has been shown to be sensitive to even minor structural changes. For instance, this compound F, which differs from this compound by the loss of a single methylene (B1212753) unit in its aliphatic side chain, was identified from the co-culture of Pseudonocardia with the fungal pathogen Escovopsis. researchgate.netnih.gov This highlights that the length and composition of the polyketide side chain can modulate biological activity.
Furthermore, studies on other cyclic peptides have demonstrated that systematic replacement of L-amino acids with their D-isomers can lead to analogues with broad-spectrum antifungal and antibacterial activity. chemrxiv.org This suggests that the stereochemistry of the amino acid residues within the macrocycle is a critical determinant of potency and selectivity. The antifungal properties of various peptides are an area of active research, with many compounds showing promise against pathogenic fungi. frontiersin.org The development of new synthetic methodologies allows for the creation of diverse derivatives to probe these relationships further. mdpi.com
Role of Specific Functional Groups in Biological Activity (e.g., N-OH, Carboxylic Acid)
Specific functional groups within the this compound structure have been identified as essential for its biological activity. The N-hydroxy (N-OH) and carboxylic acid moieties, in particular, play a critical role.
In the case of this compound E, a cyclic hexapeptide, its antiproliferative and antimetastatic activities were found to be dependent on the presence of N-OH and carboxylic acid functional groups. nih.govnih.gov Chemical derivatization to produce 2-N,16-N-deoxythis compound E and the this compound methyl ester resulted in a loss of these activities, confirming the importance of these specific functionalities. nih.govresearchgate.net The N-OH groups on threonine and glycine (B1666218) residues, along with a carboxylic acid on the polyketide-derived acyl chain, are considered crucial for the bioactivity of this compound E. frontiersin.org
The presence of N-hydroxy-alanine is also a notable feature of the original this compound structure. nih.gov These N-hydroxylated amino acids are relatively uncommon in natural products and are thought to contribute significantly to the molecule's mechanism of action, potentially through metal chelation or by influencing the molecule's conformation and interactions with its biological target. The loss of these groups in synthetic analogues consistently leads to a reduction or complete loss of biological effect. researchgate.net
Impact of Macrocyclic Ring vs. Linear Peptide Conformation on Activity
The conformation of a peptide, whether cyclic or linear, profoundly influences its biological activity. Macrocyclization, the process of forming a cyclic structure from a linear precursor, often enhances the stability, selectivity, and affinity of peptides. nih.gov This is because cyclization restricts the conformational flexibility of the molecule, pre-organizing it for binding to its biological target and reducing the entropic penalty upon binding. mdpi.comhitgen.com
In the context of this compound-related compounds, the macrocyclic structure is believed to be crucial for its antifungal properties. While linear precursors of cyclic depsipeptides like the gerumycins have been isolated, they generally exhibit significantly lower antifungal activity. beilstein-journals.org For example, gerumycins A-C, which are linear analogues of this compound lacking the polyketide moiety, are less potent in suppressing the growth of the fungal pathogen Escovopsis. semanticscholar.org
The production of both linear and cyclic peptides from the same biosynthetic pathway has been observed, suggesting that the final cyclization step is a critical determinant of biological function. acs.org The transition from a flexible linear peptide to a more rigid macrocycle can lead to a substantial increase in potency. For instance, a macrocyclic peptide inhibitor of the enzyme LSD1 was found to be over 40-fold more potent than its linear counterpart, highlighting the significant advantage conferred by the cyclic structure. diva-portal.org This principle holds true for many bioactive peptides, where the macrocyclic form is the more active conformation.
Contribution of Piperazic Acid and Other Unusual Amino Acids to Bioactivity
This compound and its analogues are notable for their inclusion of several unusual amino acids, with piperazic acid being a prominent and recurring component. nih.gov These non-proteinogenic amino acids are key contributors to the unique structural architecture and biological activity of these molecules.
Other unusual amino acids found in this compound include γ-hydroxy piperazic acid, β-hydroxy leucine (B10760876), and N-hydroxy-alanine. nih.gov The specific stereochemistry and arrangement of these modified amino acids within the macrocycle are critical for bioactivity. For instance, this compound E contains three piperazic acids, N-OH-Thr, N-OH-Gly, and β-OH-Leu. nih.govnih.gov The variation in these amino acid constituents across different this compound analogues, such as the replacement of N-OH-Ala and Ala in this compound with N-OH-Gly and N-OH-Thr in another analogue, demonstrates the modularity of their biosynthesis and the potential for generating diverse structures with distinct activities. acs.org The presence of these unusual residues is a hallmark of the this compound family and is intrinsically linked to their biological profiles. researchgate.netnih.gov
Influence of Polyketide-Derived Side Chains on Activity Profiles
The structure of this side chain can vary among different this compound analogues, and these variations have been shown to impact their activity. For example, this compound F differs from this compound by the loss of a methylene unit in this side chain, which is sufficient to alter its biological profile. researchgate.netnih.gov Similarly, another analogue, this compound C, features a different side chain compared to dentigerumycins A and B, indicating that modifications in this region are a common theme in the diversification of this natural product family. acs.org
The importance of the polyketide moiety is further underscored by comparing this compound to its analogues that lack this feature, such as the gerumycins. The gerumycins, which are essentially the cyclic peptide core of this compound without the polyketide side chain, exhibit significantly reduced antifungal activity. beilstein-journals.orgsemanticscholar.org This suggests that the polyketide portion is not merely a passive structural element but actively participates in the molecule's interaction with its target, possibly by facilitating membrane association or through direct binding interactions. The combinatorial biosynthesis of polyketides is a known strategy for generating novel bioactive molecules, and the polyketide component of this compound is a clear example of how this biosynthetic versatility can lead to potent natural products. nih.gov The pyran-bearing polyketide acyl chain of this compound E is also crucial for its observed antiproliferative and antimetastatic activities. nih.govresearchgate.net
Emerging Research Avenues and Biotechnological Potential
Advanced Chemical Biology Investigations of Host-Microbe-Pathogen Interactions
Dentigerumycin serves as a powerful molecular tool for dissecting the complex chemical communication that governs symbiotic and pathogenic relationships. nih.govresearchgate.net The compound was first identified as a key mediator in the defensive symbiosis between fungus-growing ants of the genus Apterostigma and actinobacteria of the genus Pseudonocardia. frontiersin.orgnih.gov The bacteria, which reside on the ant's cuticle, produce this compound to selectively inhibit the growth of Escovopsis, a specialized fungal parasite that threatens the ants' fungal garden, which is their primary food source. nih.govfrontiersin.orgnih.gov This selective antifungal activity makes this compound an ideal probe to study the molecular mechanisms of pathogen recognition and inhibition within this multi-organismal system. nih.govresearchgate.net
The intricate nature of this symbiosis, which also involves potential competition from other microbes, provides a rich context for chemical ecology studies. nih.govresearchgate.net For instance, the presence of this compound can influence the production of other metabolites by the fungal pathogen. Studies using a trans-well system to mimic the natural environment have shown that exposing Escovopsis to sublethal concentrations of this compound F induces the production of other compounds by the fungus, highlighting a chemical "tit-for-tat" exchange between the symbiont and the pathogen. acs.org This dynamic interplay underscores the value of this compound in unraveling the chemical conversations that shape microbial communities.
Furthermore, the study of this compound and its producing organism, Pseudonocardia, within the ant-fungus mutualism serves as a model system for understanding the evolution of defensive secondary metabolism. frontiersin.orgnih.govresearchgate.net The specific housing of these antibiotic-producing bacteria in specialized structures on the ant's body points to a highly co-evolved relationship. frontiersin.org Investigating how this compound's activity and production are regulated in response to the presence of Escovopsis or other competing microbes can provide fundamental insights into the strategies hosts use to manage their microbial partners and defend against pathogens. nih.govstjude.org
Harnessing Biosynthetic Pathways for Analogue Generation (Biosynthetic Engineering)
The unique chemical scaffold of this compound, a hybrid non-ribosomal peptide-polyketide, makes it an attractive target for biosynthetic engineering. nih.govmdpi.comnih.gov The modular nature of the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes responsible for its assembly allows for the possibility of creating novel analogues with potentially improved or different biological activities. nih.govacs.org The identification and sequencing of the this compound biosynthetic gene cluster (BGC) from Pseudonocardia has laid the groundwork for these efforts. pnas.org
Researchers have already identified naturally occurring analogues, such as the gerumycins, which are structurally similar to this compound but lack the polyketide-derived side chain and exhibit different biological activity profiles. pnas.org The discovery of these related compounds, produced by different symbiotic Pseudonocardia strains with varied genetic architectures for their BGCs, provides clues for how the biosynthetic pathway can be manipulated. pnas.org It is hypothesized that the more complex structure of this compound may have evolved from simpler cyclic peptides like the gerumycins. pnas.org
Combinatorial biosynthesis, a technique that involves mixing and matching genes and modules from different biosynthetic pathways, is a promising strategy for generating a library of this compound analogues. nih.gov By altering the substrate specificity of the adenylation domains within the NRPS modules or modifying the enzymes in the PKS pathway, it is possible to incorporate different amino acid or extender units into the final molecule. nih.gov This approach could lead to the creation of derivatives with enhanced antifungal potency, a broader spectrum of activity, or entirely new therapeutic applications. nih.gov The understanding of how these complex molecules are assembled at a genetic level is a critical first step towards realizing this biotechnological potential. nih.govacs.org
Exploration of Cryptic Biosynthetic Gene Clusters for Novel this compound Variants
Genome mining of actinomycetes has revealed a vast number of "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. jmicrobiol.or.krnih.gov These cryptic pathways represent a significant untapped reservoir of novel natural products, including new variants of this compound. dntb.gov.uamdpi.com Several strategies are being employed to awaken these silent gene clusters and discover new this compound-like molecules.
One successful approach is co-culturing, where different microbial species are grown together to mimic the competitive and signaling interactions that occur in their natural environment. oup.comnih.govrsc.orgnih.gov For example, the novel analogue this compound E was discovered through the co-culture of a marine-derived Streptomyces sp. with a Bacillus sp. oup.comnih.govnih.govmdpi.comresearchgate.net The production of this compound E was not detected in monocultures of either bacterium, indicating that the interaction between the two species triggered the expression of the otherwise silent BGC in the Streptomyces strain. oup.comnih.govnih.gov Similarly, the activation of a cryptic gene cluster in another symbiotic bacterium led to the discovery of this compound F. mdpi.com
Genome mining, coupled with advanced analytical techniques like 15N NMR-based screening, provides a targeted method for identifying and isolating novel piperazic acid-containing peptides like this compound from bacterial genomes. researchgate.netubc.ca This strategy has led to the discovery of dentigerumycins F and G. researchgate.netubc.ca The identification of a BGC in Streptomyces sp. CS113 with similarity to those of this compound and other related depsipeptides further highlights the potential for finding new variants in different microbial sources. mdpi.com These approaches not only expand the chemical diversity of the this compound family but also provide new insights into the regulation of secondary metabolism. jmicrobiol.or.krnih.gov
Broader Ecological Roles of this compound Beyond Direct Antifungal Activity
While the primary and most well-documented ecological role of this compound is the selective inhibition of the fungal parasite Escovopsis in the fungus-growing ant symbiosis, emerging evidence suggests its functions may be broader. nih.govresearchgate.netfrontiersin.org The complex chemical environment of the ant colony, with its multitude of microbial inhabitants, presents various challenges and opportunities for a molecule like this compound.
Some studies indicate that compounds produced by the ants' bacterial symbionts could also play a role in defending the ants themselves from entomopathogenic fungi, such as Metarhizium anisopliae. asm.org While this research did not specifically identify this compound as the active compound against Metarhizium, it opens the possibility that the defensive arsenal (B13267) of Pseudonocardia, which includes this compound, provides a dual benefit to the symbiosis by protecting both the fungal garden and the ant hosts. asm.org
Furthermore, the ant cuticle is a competitive environment where different bacteria may vie for resources and space. researchgate.net It is plausible that this compound, or other co-produced metabolites, could have antibacterial properties that help the producing Pseudonocardia strain outcompete other microbial colonizers. researchgate.netasm.orgasm.org The discovery of other antibiotics from ant-associated bacteria that inhibit competing bacterial strains lends support to this hypothesis. researchgate.netasm.org Therefore, this compound may be part of a more complex chemical strategy that not only targets the primary fungal pathogen but also helps to structure the microbial community on the ant host, ensuring the persistence of the beneficial symbiont. researchgate.netfrontiersin.org
Q & A
Q. How is Dentigerumycin structurally characterized, and what analytical methods are essential for differentiating it from its analogs?
this compound is characterized using a combination of 1D/2D NMR spectroscopy , high-resolution mass spectrometry (HRMS) , and circular dichroism (CD) . Key structural distinctions, such as the presence of N-OH-glycine or variations in acyl side chains, are identified via chemical shift comparisons in NMR (e.g., δ<sup>13</sup>C and δ<sup>1</sup>H differences in N-OH residues) . For linear analogs, degradation reactions and derivatization (e.g., methylation of terminal carboxyl groups) help confirm structural features .
Q. What biosynthetic pathways are responsible for this compound production?
this compound is synthesized via a non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrid gene cluster . Genomic sequencing of Streptomyces sp. M41 revealed modular NRPS genes and PKS domains, which coordinate to assemble the depsipeptide backbone and polyketide side chains. Incomplete processing by these enzymes can yield linear intermediates (e.g., compounds with terminal carboxyl or amide groups) .
Q. What are the primary biological activities associated with this compound?
this compound exhibits antifungal and antibiotic properties , particularly against termite-associated pathogens. Bioactivity assays typically involve in vitro susceptibility testing (e.g., MIC determinations) against target fungi, with validation via comparative studies using structurally related analogs to isolate structure-activity relationships .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Contradictions often arise from variability in experimental conditions (e.g., solvent systems, microbial strains) or incomplete structural elucidation . To address this:
- Conduct replication studies under standardized protocols (e.g., CLSI guidelines for antifungal assays).
- Perform meta-analyses of published data to identify confounding variables.
- Use chemometric tools (e.g., PCA of NMR/MS data) to correlate structural features with bioactivity .
Q. What experimental design considerations are critical for studying this compound’s mechanism of action?
- Target identification : Use genetic knockout models (e.g., CRISPR in fungal pathogens) to pinpoint molecular targets.
- Binding assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with putative targets.
- Metabolomic profiling : Track cellular metabolite changes post-treatment via LC-MS/MS to infer pathways affected .
Q. How can structural diversity in this compound analogs inform synthetic biology approaches?
The NRPS-PKS cluster’s modularity allows for engineered biosynthesis . Strategies include:
- Domain swapping : Replace adenylation or ketosynthase domains to alter substrate specificity.
- Heterologous expression : Introduce the gene cluster into optimized hosts (e.g., S. coelicolor) to enhance yield or generate novel analogs.
- Precursor-directed biosynthesis : Feed non-native substrates during fermentation .
Q. What methodologies are effective for analyzing this compound’s stereochemistry and conformation?
- CD spectroscopy : Compare experimental spectra with those of stereochemically defined analogs.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.
- Molecular dynamics simulations : Model conformational flexibility in solution and correlate with bioactivity .
Methodological and Data Management Considerations
Q. How should researchers address variability in NMR data for this compound analogs?
What frameworks are recommended for formulating hypothesis-driven research questions about this compound?
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:
Q. How can researchers ensure reproducibility in this compound studies?
- Data transparency : Publish raw NMR/MS spectra in repositories (e.g., Zenodo).
- Detailed protocols : Document fermentation conditions, extraction methods, and instrument parameters.
- Ethical compliance : Adhere to microbial material transfer agreements (MTAs) and biosafety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
